molecular formula C13H15F2N3O3 B7354180 methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate

methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate

货号 B7354180
分子量: 299.27 g/mol
InChI 键: UZVZQTCMEWAIRB-PHIMTYICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 plays a crucial role in the DNA damage response pathway, which is responsible for maintaining the integrity of the genetic material. The inhibition of CHK1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.

作用机制

CHK1 is a kinase enzyme that is activated in response to DNA damage. CHK1 phosphorylates and inactivates the cell division cycle 25 (CDC25) phosphatase, which is responsible for activating the cyclin-dependent kinases (CDKs) that drive cell cycle progression. Inhibition of CHK1 by methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate results in the activation of CDC25 and CDKs, leading to premature entry into mitosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the repair of DNA damage, leading to the accumulation of DNA damage and cell death. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.

实验室实验的优点和局限性

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has several advantages for lab experiments. It is highly selective for CHK1, which reduces off-target effects. It has also been shown to have a favorable toxicity profile in preclinical and clinical studies. However, this compound has some limitations, including its poor solubility and bioavailability, which may limit its efficacy in vivo.

未来方向

There are several future directions for the research and development of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate. One direction is the identification of biomarkers that can predict the response to this compound. Another direction is the development of combination therapies that can enhance the efficacy of this compound. In addition, the optimization of the pharmacokinetic properties of this compound may improve its efficacy in vivo. Finally, the development of CHK1 inhibitors with improved selectivity and potency may further enhance the therapeutic potential of this class of compounds.

合成方法

The synthesis of methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate involves several steps starting from commercially available starting materials. The first step involves the protection of the amine group of 3-aminophenol using tert-butyloxycarbonyl (Boc) to form Boc-3-aminophenol. This is followed by the reaction of Boc-3-aminophenol with (3S,4R)-3,4-difluoropyrrolidine-1-carboxylic acid to form Boc-protected this compound. The final step involves the removal of the Boc protecting group using trifluoroacetic acid to yield this compound.

科学研究应用

Methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy in various types of cancer, including lung, breast, ovarian, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to poly (ADP-ribose) polymerase (PARP) inhibitors, which are used for the treatment of BRCA-mutated cancers.

属性

IUPAC Name

methyl N-[3-[[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3/c1-21-13(20)17-9-4-2-3-8(5-9)16-12(19)18-6-10(14)11(15)7-18/h2-5,10-11H,6-7H2,1H3,(H,16,19)(H,17,20)/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVZQTCMEWAIRB-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)NC(=O)N2CC(C(C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC1=CC=CC(=C1)NC(=O)N2C[C@H]([C@H](C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。